(S)-2-Bis[3,5-is(trifluoromethyl)henyl][trisisopropylsilyl]xy]ethyl]yrrolidine
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Overview
Description
(S)-2-Bis[3,5-is(trifluoromethyl)phenyl][trisisopropylsilyl]oxy]ethyl]pyrrolidine is a chiral organocatalyst developed for asymmetric organic synthesis. This compound is known for its unique structure, which includes trifluoromethyl groups that enhance its reactivity and stability in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Bis[3,5-is(trifluoromethyl)phenyl][trisisopropylsilyl]oxy]ethyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Core: The pyrrolidine core is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced using reagents such as trifluoromethyl phenyl sulfone under visible light irradiation.
Attachment of the Trisisopropylsilyl Group: The trisisopropylsilyl group is attached using silylation reagents under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Bis[3,5-is(trifluoromethyl)phenyl][trisisopropylsilyl]oxy]ethyl]pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or alcohols .
Scientific Research Applications
(S)-2-Bis[3,5-is(trifluoromethyl)phenyl][trisisopropylsilyl]oxy]ethyl]pyrrolidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (S)-2-Bis[3,5-is(trifluoromethyl)phenyl][trisisopropylsilyl]oxy]ethyl]pyrrolidine involves its role as a chiral organocatalyst. The compound interacts with substrates through non-covalent interactions, such as hydrogen bonding and π-π stacking, to facilitate asymmetric transformations. The trifluoromethyl groups enhance the compound’s reactivity by stabilizing transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
(S)-2-[3,5-Bis(trifluoromethyl)phenyl]thioureido-N-benzyl-N,3,3-trimethylbutanamide: Another chiral organocatalyst used in asymmetric synthesis.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in various chemical reactions.
Uniqueness
(S)-2-Bis[3,5-is(trifluoromethyl)phenyl][trisisopropylsilyl]oxy]ethyl]pyrrolidine is unique due to its combination of trifluoromethyl groups and a trisisopropylsilyl group, which provide enhanced reactivity and stability. This makes it particularly effective in facilitating asymmetric transformations compared to other similar compounds .
Properties
Molecular Formula |
C30H35F12NOSi |
---|---|
Molecular Weight |
681.7 g/mol |
IUPAC Name |
[bis[3,5-bis(trifluoromethyl)phenyl]-[(2S)-pyrrolidin-2-yl]methoxy]-tri(propan-2-yl)silane |
InChI |
InChI=1S/C30H35F12NOSi/c1-16(2)45(17(3)4,18(5)6)44-26(25-8-7-9-43-25,19-10-21(27(31,32)33)14-22(11-19)28(34,35)36)20-12-23(29(37,38)39)15-24(13-20)30(40,41)42/h10-18,25,43H,7-9H2,1-6H3/t25-/m0/s1 |
InChI Key |
DONQUERPXRZJJJ-VWLOTQADSA-N |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC([C@@H]1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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